molecular formula C29H22N2O2S B2694658 N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]-3-phenoxybenzamide CAS No. 312756-25-5

N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]-3-phenoxybenzamide

Cat. No.: B2694658
CAS No.: 312756-25-5
M. Wt: 462.57
InChI Key: ZRDYULZZCRQDPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]-3-phenoxybenzamide (CAS 312756-25-5) is a high-purity analytical reference standard with a molecular weight of 462.57 g/mol and a molecular formula of C 29 H 22 N 2 O 2 S . This compound belongs to the N-(thiazol-2-yl)-benzamide class of chemicals, which are recognized in scientific literature as a novel class of selective antagonists for the Zinc-Activated Channel (ZAC) , an atypical member of the Cys-loop receptor (CLR) superfamily . As such, it constitutes a valuable pharmacological tool for future explorations of ZAC's physiological functions, which are presently not well elucidated . Thiazole cores, like the one in this compound, are very important functional groups in medicinal chemistry and are known to act as ligands on a variety of biological matrices . They are used in a wide range of therapeutic application research, including as antibacterial, antiretroviral, antifungal, antiallergic, and antihypertensive agents . Researchers can employ this compound in studies of the functional properties and mode of action of ZAC antagonists, which have been demonstrated to act as negative allosteric modulators (NAMs), potentially targeting the transmembrane and/or intracellular domains of the receptor . This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]-3-phenoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H22N2O2S/c1-20-15-17-21(18-16-20)26-27(22-9-4-2-5-10-22)34-29(30-26)31-28(32)23-11-8-14-25(19-23)33-24-12-6-3-7-13-24/h2-19H,1H3,(H,30,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRDYULZZCRQDPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C3=CC(=CC=C3)OC4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]-3-phenoxybenzamide typically involves multiple steps:

    Formation of the Thiazole Ring: The initial step involves the synthesis of the thiazole ring. This can be achieved by reacting 4-methylbenzaldehyde with thiourea and a suitable oxidizing agent under acidic conditions to form 4-(4-methylphenyl)-1,3-thiazole.

    Substitution Reactions: The next step involves the introduction of the phenyl group at the 5-position of the thiazole ring. This can be done through a Friedel-Crafts acylation reaction using phenylacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Coupling with Phenoxybenzamide: The final step involves the coupling of the thiazole derivative with 3-phenoxybenzoyl chloride. This reaction is typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]-3-phenoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which can reduce the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxy group, using reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Substituted phenoxy derivatives.

Scientific Research Applications

Synthesis of N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]-3-phenoxybenzamide

The synthesis of this compound typically involves the condensation of appropriate acid chlorides with 2-amino derivatives of thiazole. The method often employed is the Schotten-Baumann reaction, which allows for the formation of amide linkages. Characterization of the synthesized compounds is usually performed using techniques such as elemental analysis, Fourier-transform infrared spectroscopy (FTIR), and nuclear magnetic resonance (NMR) spectroscopy to confirm the structure and purity.

Antibacterial Activity

Research has shown that derivatives of this compound exhibit significant antibacterial properties. In vitro studies have demonstrated effectiveness against common pathogens such as Escherichia coli and Staphylococcus aureus. For instance, one study reported that various synthesized amides showed promising antibacterial activity at a concentration of 1 µg/mL in dimethylformamide (DMF) .

Antifungal Activity

In addition to antibacterial properties, these compounds have also been evaluated for antifungal activity. Testing against fungal strains like Aspergillus niger and Aspergillus oryzae revealed that certain derivatives possess notable antifungal effects, further expanding their potential applications in treating infections caused by these pathogens .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. For example, compounds derived from similar thiazole structures have been tested against human colorectal carcinoma cell lines (HCT116) using assays such as Sulforhodamine B (SRB) to assess cytotoxicity. Some derivatives displayed IC50 values lower than standard chemotherapeutic agents like 5-fluorouracil, indicating strong anticancer activity .

Structure-Activity Relationship

Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of these compounds. Variations in substituents on the phenoxy and thiazole rings can significantly influence biological activity. For instance, modifications that enhance lipophilicity or alter electronic properties have been linked to improved antimicrobial and anticancer activities . A detailed SAR analysis can guide future synthetic efforts to develop more potent derivatives.

Case Study 1: Antimicrobial Evaluation

A comprehensive study synthesized several derivatives based on the thiazole framework and evaluated their antimicrobial properties against a panel of Gram-positive and Gram-negative bacteria as well as fungi. The results indicated that specific substitutions on the thiazole ring enhanced antimicrobial potency, showcasing a promising avenue for developing new antibiotics .

Case Study 2: Anticancer Screening

Another research effort focused on evaluating the anticancer effects of thiazole-derived benzamides against various cancer cell lines. The findings suggested that certain modifications not only improved selectivity towards cancer cells but also reduced toxicity towards normal cells, highlighting the therapeutic potential of these compounds in cancer treatment .

Mechanism of Action

The mechanism of action of N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]-3-phenoxybenzamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory pathways, leading to its anti-inflammatory effects.

    Pathways Involved: It may inhibit key signaling pathways such as the NF-κB pathway, which is involved in the regulation of immune responses and inflammation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]-3-phenoxybenzamide, enabling comparative analysis of their physicochemical and biological properties:

N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide

  • Structural Differences: The thiazole ring is substituted with a 4-methylphenyl group at position 4 (vs. positions 4 and 5 in the target compound), and the benzamide is attached at the 2-phenoxy position (vs. 3-phenoxy).
  • Biological Activity : Exhibited 129.23% activity in a plant growth modulation assay, surpassing the target compound’s analogs in efficacy .
  • Key Insight: The position of the phenoxy group (2- vs. 3-) may influence steric interactions with biological targets, affecting activity.

N-(4-methyl-1,3-thiazol-2-yl)-3-phenoxybenzamide (MS8)

  • Structural Differences : Lacks the 5-phenyl and 4-(4-methylphenyl) substituents on the thiazole ring.
  • Biological Activity: Identified as an EHD4 inhibitor, highlighting the importance of the 3-phenoxybenzamide moiety for target engagement. The absence of additional aromatic substituents on the thiazole may reduce binding affinity compared to the target compound .

N-[4-[2-ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-yl]benzamide (TAK-715)

  • Structural Differences : Incorporates a pyridine ring fused to the thiazole and an ethyl group at position 2 of the thiazole.
  • Relevance : Demonstrates how heterocyclic extensions (e.g., pyridine) can enhance solubility or alter pharmacokinetic profiles. The ethyl group may introduce conformational flexibility absent in the target compound .

N-[3-(3-methoxypropyl)-2-phenylimino-4-thiophen-2-yl-1,3-thiazol-5-yl]-4-methylbenzamide

  • Structural Differences: Features a thiophene substituent at position 4 of the thiazole and a methoxypropyl-imino side chain.

Physicochemical Comparison

Compound Melting Point (°C) IR (C=O stretch, cm⁻¹) Key Substituents Biological Activity
Target Compound Not reported ~1600–1680 (estimated) 4-(4-methylphenyl), 5-phenyl, 3-phenoxy Under investigation
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide Not reported 1663–1682 4-(4-methylphenyl), 2-phenoxy 129.23% growth modulation
MS8 Not reported Not reported 4-methyl, 3-phenoxy EHD4 inhibition
TAK-715 Not reported Not reported Pyridine, 2-ethyl, 4-(3-methylphenyl) Kinase inhibition (reported)

Biological Activity

N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]-3-phenoxybenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its antimicrobial and potential anticancer properties. This article summarizes the synthesis, characterization, and biological evaluations of this compound, highlighting key research findings and case studies.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 2-amino-5-(4-methylphenyl)-diazenyl-4-phenyl-1,3-thiazole with appropriate acid chlorides to form the desired amide linkages. The characterization of the synthesized compound is performed using various spectroscopic techniques including:

  • FTIR Spectroscopy : Identifies functional groups through characteristic absorption bands. For instance, the amide  C O\text{ C O} stretching appears around 1650–1675 cm1^{-1}.
  • NMR Spectroscopy : Provides information on the molecular structure. The presence of amide protons is typically observed as singlets in the chemical shift region of 13.23–13.45 ppm.

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against various pathogens. The following table summarizes the results from in vitro studies:

Microorganism Activity Concentration Tested (µg/mL)
Escherichia coliInhibition observed1
Staphylococcus aureusInhibition observed1
Aspergillus nigerModerate antifungal activity1
Aspergillus oryzaeModerate antifungal activity1

The compound demonstrated notable antibacterial activity against both E. coli and S. aureus, which are significant human pathogens. The antifungal activity against A. niger and A. oryzae was also promising, indicating a broad spectrum of microbial inhibition.

Anticancer Activity

Recent studies have explored the anticancer potential of thiazole derivatives, including this compound. The compound's mechanism of action appears to involve:

  • Cell Cycle Arrest : Induction of cell cycle arrest in the G2/M phase in various cancer cell lines.
  • Apoptosis Induction : Increased activity of caspases (caspase-3 and caspase-9), suggesting that the compound may trigger apoptotic pathways in cancer cells.

In a study involving breast cancer cell lines, compounds similar to this compound exhibited GI50 values at submicromolar concentrations, indicating potent antiproliferative effects .

Study on Antimicrobial Efficacy

A detailed study conducted by Prajapati et al. assessed various derivatives of thiazole compounds for their antimicrobial efficacy. This compound was included in this evaluation, where it was found to have a significant inhibitory effect on both bacterial and fungal strains at low concentrations .

Research on Anticancer Properties

Another research effort focused on thiazole derivatives revealed that compounds with similar structures to this compound were effective against several cancer types, including prostate and pancreatic cancers. The study highlighted the importance of structural modifications in enhancing biological activity .

Q & A

Q. What are the common synthetic routes for N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]-3-phenoxybenzamide, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions, starting with the formation of the thiazole core followed by coupling with phenoxybenzamide precursors. Key steps include cyclocondensation of thioureas with α-haloketones and subsequent amidation. Reaction conditions are optimized by controlling temperature (e.g., 20–25°C for amide bond formation), solvent choice (e.g., DMF or acetonitrile for polar intermediates), and catalysts like triethylamine to enhance yields. Analytical techniques such as TLC and NMR are used to monitor progress and purity .

Q. How is the molecular structure of this compound characterized in academic research?

Structural characterization employs NMR (¹H, ¹³C) to confirm connectivity, IR spectroscopy for functional group analysis, and X-ray crystallography for absolute configuration determination. Mass spectrometry (HRMS) and elemental analysis validate molecular formula and purity. For example, ¹H NMR can distinguish aromatic protons in the thiazole and benzamide moieties, while X-ray data provide bond-length geometries .

Q. What analytical techniques are critical for ensuring purity and structural integrity during synthesis?

Thin-layer chromatography (TLC) is used for real-time reaction monitoring, while column chromatography purifies intermediates. Nuclear magnetic resonance (NMR) spectroscopy confirms structural assignments, and high-resolution mass spectrometry (HRMS) verifies molecular weight. Elemental analysis (C, H, N, S) ensures stoichiometric consistency. For example, discrepancies in NMR peaks may indicate unreacted starting materials, necessitating re-purification .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies involving thiazole derivatives?

Contradictions may arise from variations in assay conditions (e.g., cell lines, concentrations) or compound purity. To address this, researchers should standardize protocols (e.g., using identical cell cultures), validate purity via HPLC, and perform dose-response curves. Comparative studies with structurally analogous compounds (e.g., substituting phenyl or methyl groups) can isolate structural determinants of activity .

Q. What strategies are employed to elucidate the mechanism of action of this compound in anticancer research?

Mechanistic studies utilize molecular docking to predict target binding (e.g., kinase domains), surface plasmon resonance (SPR) for binding affinity quantification, and enzyme inhibition assays (e.g., IC₅₀ determination). For example, docking simulations may reveal interactions with ATP-binding pockets in kinases, while SPR measures dissociation constants (KD) to validate hypotheses .

Q. How do modifications to the thiazole ring or benzamide moiety affect the compound's bioactivity?

Structure-activity relationship (SAR) studies systematically alter substituents (e.g., electron-withdrawing groups on the phenyl ring) and assess biological outcomes. For instance, replacing the 4-methylphenyl group with a fluorophenyl moiety may enhance metabolic stability, while methoxy substitutions on the benzamide could improve solubility. Bioassays (e.g., antimicrobial MIC tests) quantify these effects .

Q. What experimental approaches are used to study the compound's pharmacokinetic properties?

In vitro assays include plasma stability tests (incubation with liver microsomes), cytochrome P450 inhibition screening, and Caco-2 cell permeability studies. In vivo pharmacokinetics (e.g., half-life, bioavailability) are evaluated using LC-MS/MS for blood concentration profiling. Metabolite identification employs tandem mass spectrometry (MS/MS) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported enzymatic inhibition profiles of similar thiazole derivatives?

Discrepancies may stem from assay sensitivity (e.g., fluorogenic vs. colorimetric substrates) or enzyme isoforms. Researchers should replicate assays under identical conditions, use positive controls (e.g., known inhibitors), and validate findings with orthogonal methods (e.g., SPR alongside enzymatic assays). Meta-analyses of published data can identify trends obscured by methodological variability .

Methodological Recommendations

  • Synthesis Optimization: Use design of experiments (DoE) to systematically vary reaction parameters (temperature, solvent, catalyst ratio) and identify optimal conditions via statistical analysis .
  • Biological Testing: Employ high-content screening (HCS) for multi-parametric activity assessment (e.g., cytotoxicity + apoptosis markers) to reduce false positives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.